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Abstract
Propargyl alcohol (2-propyn-1-ol), the simplest stable alcohol containing a carbon-carbon triple

bond, has a rich history spanning over 150 years. First synthesized in 1872, its unique

reactivity, stemming from the presence of both a hydroxyl group and a terminal alkyne, has

established it as a versatile and indispensable building block in organic chemistry. This

technical guide provides an in-depth exploration of the discovery and historical development of

propargyl alcohol, detailing its initial synthesis and the evolution of its industrial production.

Furthermore, it elucidates the compound's physical and chemical properties, and its significant

role as a precursor in the synthesis of pharmaceuticals and agrochemicals, with a particular

focus on the propargylamine moiety as a key pharmacophore in modern drug design.

Discovery and Early Synthesis
The first documented synthesis of propargyl alcohol was achieved by the Belgian chemist

Louis Henry in 1872.[1] His pioneering work, published in the Berichte der deutschen

chemischen Gesellschaft, described the preparation of propargyl alcohol from 2-bromoprop-2-

en-1-ol.[1]

Experimental Protocol: Henry's Synthesis (1872)
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While the full text of Henry's original 1872 publication is not readily available, based on

secondary sources and the chemical knowledge of the time, the synthesis likely involved the

dehydrobromination of 2-bromoprop-2-en-1-ol using a strong base, such as potassium

hydroxide. The reaction proceeds via an elimination mechanism to form the carbon-carbon

triple bond of propargyl alcohol.

Reaction Scheme:

General Procedure (Inferred):

A solution of 2-bromoprop-2-en-1-ol in a suitable solvent (e.g., ethanol) would be prepared in

a reaction vessel equipped with a reflux condenser.

A concentrated aqueous or alcoholic solution of potassium hydroxide would be added

gradually to the reaction mixture.

The mixture would then be heated to reflux to drive the elimination reaction to completion.

After cooling, the reaction mixture would be neutralized, and the propargyl alcohol product

would be isolated and purified by distillation.

This initial synthesis, though groundbreaking, was not amenable to large-scale production. The

development of a more efficient and commercially viable synthesis route was crucial for

unlocking the full potential of this versatile molecule.

Industrial Synthesis: The Reppe Process
The advent of industrial-scale production of propargyl alcohol is largely attributed to the

pioneering work of Walter Reppe at BASF in the 1920s and 1930s.[2][3] Reppe's research into

the chemistry of acetylene under pressure led to the development of a process for the

synthesis of propargyl alcohol and butynediol from the reaction of acetylene with formaldehyde.

[2][3][4] This process, often referred to as "Reppe Chemistry," remains the cornerstone of

industrial propargyl alcohol production today.[2][3]

The Reppe process involves the copper-catalyzed addition of formaldehyde to acetylene.[5][6]

The reaction can be controlled to favor the formation of either propargyl alcohol or 1,4-

butynediol.[7][8]
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Evolution of the Reppe Process
The industrial synthesis of propargyl alcohol has undergone significant optimization over the

decades to improve selectivity, yield, and safety. The following table summarizes the key

developments in the Reppe process:
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Period
Catalyst

System

Solvent/Medi

um

Temperature

(°C)

Pressure

(bar)

Key

Features &

Yields

Early

Development

(1930s-

1950s)

Copper(I)

acetylide on a

support (e.g.,

silica gel)[5]

[7]

Aqueous

formaldehyde

solution,

often with a

co-solvent

like

tetrahydrofur

an (THF) or

methanol[7]

90 - 120[7][9] 5 - 20[7][9]

Batch or

continuous

process;

formation of

butynediol as

a significant

by-product.

Yields of

propargyl

alcohol were

often

moderate.

Process

Refinements

(1960s-

1980s)

Modified

copper

acetylide

catalysts with

promoters

(e.g., bismuth

compounds)

[6]

N-alkyl-2-

pyrrolidones

(e.g., N-

methyl-2-

pyrrolidone,

NMP) as

acetylene

absorbents[8]

80 - 150[8] 1 - 15[8][9]

Improved

selectivity for

propargyl

alcohol;

operation at

lower

pressures

enhancing

safety.

Propargyl

alcohol to

butynediol

ratios

significantly

increased.

Modern

Processes

(1990s-

Present)

Highly active

and selective

supported

copper

catalysts;

homogeneou

Fluidized bed

reactors;

advanced

solvent

systems for

efficient

70 - 120[10]

[11][12]

1 - 15[10][11]

[12]

Continuous

processes

with high

throughput

and

selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/the-essential-role-of-propargyl-alcohol-in-modern-chemical-synthesis-ml
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/46699/1/rpcjpnv23p066.pdf
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/46699/1/rpcjpnv23p066.pdf
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/46699/1/rpcjpnv23p066.pdf
https://www.solechem.eu/propargyl-alcohol/
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/46699/1/rpcjpnv23p066.pdf
https://www.solechem.eu/propargyl-alcohol/
https://www.researchgate.net/publication/361055855_Copper-Catalysed_Synthesis_of_Propargyl_Alcohol_and_Derivatives_from_Acetylene_and_other_Terminal_Alkynes
https://patents.google.com/patent/US3087970A/en
https://patents.google.com/patent/US3087970A/en
https://patents.google.com/patent/US3087970A/en
https://www.solechem.eu/propargyl-alcohol/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/propargylalcohol_508.pdf
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://pubmed.ncbi.nlm.nih.gov/36854233/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/propargylalcohol_508.pdf
https://en.wikipedia.org/wiki/Propargyl_alcohol
https://pubmed.ncbi.nlm.nih.gov/36854233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8291554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


s catalyst

systems

being

explored.[6]

acetylene

dissolution

and product

separation.

[10][11][12]

Focus on

catalyst

stability,

recycling, and

minimizing

by-product

formation.

Yields of

propargyl

alcohol can

exceed 90%.

Generalized Experimental Protocol for the Reppe
Synthesis
The following is a generalized protocol for the laboratory-scale synthesis of propargyl alcohol

based on the principles of the Reppe process:

Catalyst Preparation: A supported copper catalyst is prepared, often by impregnating a high-

surface-area support like silica gel with a copper salt (e.g., copper(II) nitrate) followed by

calcination and reduction to form the active copper(I) species.

Reaction Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, liquid inlet, and

temperature and pressure controls is charged with the catalyst and an aqueous solution of

formaldehyde. A co-solvent such as THF may also be added to enhance acetylene solubility.

Reaction Execution: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then

pressurized with acetylene to the desired operating pressure. The reaction mixture is heated

to the target temperature with vigorous stirring. The reaction is typically exothermic, and

cooling is required to maintain a constant temperature.

Work-up and Purification: After the desired reaction time, the reactor is cooled, and the

excess acetylene is safely vented. The reaction mixture is filtered to remove the catalyst. The

propargyl alcohol is then separated from the aqueous phase and unreacted formaldehyde by

distillation. Further purification is achieved by fractional distillation.
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Physical and Chemical Properties
Propargyl alcohol is a colorless, viscous liquid with a characteristic geranium-like odor.[13][14]

It is miscible with water and most polar organic solvents.[13][15] A summary of its key physical

and chemical properties is presented in the table below.

Property Value

Molecular Formula C₃H₄O[15]

Molar Mass 56.06 g/mol [15]

Appearance Colorless to straw-colored liquid[15]

Odor Geranium-like[13]

Boiling Point 114-115 °C[5][15]

Melting Point -51 to -48 °C[5][15]

Density 0.9715 g/cm³ at 20 °C[16]

Vapor Pressure 12 mmHg at 20 °C[15]

Flash Point 36 °C (97 °F)[15]

Solubility in Water Miscible[15]

pKa 13.6[15]

Refractive Index (n²⁰/D) 1.432[5]

Propargyl alcohol's chemical reactivity is dominated by its two functional groups: the hydroxyl

group and the terminal alkyne. The hydroxyl group can undergo typical alcohol reactions such

as oxidation, esterification, and etherification. The terminal alkyne is highly reactive and

participates in a wide range of transformations, including addition reactions, cycloadditions

(such as "click chemistry"), and the formation of metal acetylides.[15][17]

Role in Drug Development and Agrochemicals
The unique structural and reactive properties of propargyl alcohol have made it a valuable

building block in the synthesis of a wide array of biologically active molecules, including
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pharmaceuticals and agrochemicals.[5][17]

The Propargylamine Moiety: A Privileged
Pharmacophore
A significant application of the propargyl group in medicinal chemistry is in the form of the

propargylamine moiety. This structural motif is a key pharmacophore in a number of drugs,

particularly those targeting monoamine oxidase (MAO) enzymes. MAO-B inhibitors containing

a propargylamine group, such as selegiline and rasagiline, are used in the treatment of

Parkinson's disease.

The propargylamine group acts as an irreversible inhibitor of MAO-B. The alkyne functionality

undergoes an enzyme-catalyzed oxidation to a reactive intermediate that covalently binds to

the flavin cofactor of the enzyme, leading to its inactivation.

Propargylamine-containing
Drug (e.g., Rasagiline)

Monoamine Oxidase B
(Active Enzyme)

Binds to
active site Reactive Intermediate

Enzymatic
Oxidation Inactive MAO-B

(Covalent Adduct)

Covalent
Bonding

Click to download full resolution via product page

Mechanism of MAO-B inhibition by a propargylamine-containing drug.

The following diagram illustrates a generalized experimental workflow for screening the

inhibitory activity of novel propargylamine derivatives against MAO-B.
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Preparation

Enzymatic Assay

Data Analysis
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Compounds
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Workflow for screening MAO-B inhibitors.

Synthesis of Agrochemicals
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Propargyl alcohol is a key starting material for the synthesis of several commercially important

agrochemicals.

Propargite: This acaricide (mite killer) is synthesized from propargyl alcohol.[5] The synthesis

involves the reaction of 2-(4-tert-butylphenoxy)cyclohexyl chlorosulfite with propargyl alcohol

in the presence of a base.

Prallethrin: A synthetic pyrethroid insecticide, prallethrin is produced using a multi-step

synthesis where propargyl alcohol is a crucial intermediate for forming the alcohol portion of

the final ester product.[5]

Conclusion
Since its discovery by L. Henry in 1872, propargyl alcohol has transitioned from a laboratory

curiosity to a cornerstone of the chemical industry. The development of the Reppe process

enabled its large-scale production, paving the way for its widespread use as a versatile

synthon. Its unique combination of a hydroxyl group and a reactive alkyne has made it an

invaluable tool for organic chemists, particularly in the synthesis of complex molecules with

biological activity. The enduring importance of the propargyl moiety in drug design, exemplified

by the success of propargylamine-based MAO inhibitors, ensures that propargyl alcohol will

continue to be a relevant and highly sought-after chemical intermediate for the foreseeable

future. The ongoing research into new catalytic systems and applications for this remarkable

molecule promises to further expand its already impressive legacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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